N-Benzylethylenediamine Enables a 78% Yield in Imidazoline Synthesis, Overcoming Steric Limitations
In the oxidative cyclization of thiophene-2-carbaldehyde with a diamine to form a 4,5-dihydro-1H-imidazole, N-benzylethylenediamine (N-Bn-EDA) achieved a 78% isolated yield [1]. This was accomplished using a modified Fujioka procedure designed to overcome the low yields typically observed with this sterically demanding substrate, where 'reluctant aminal formation' is the primary hurdle [1]. This performance demonstrates that N-Bn-EDA can be effectively employed in this valuable transformation, whereas the original procedure reports 'comparatively low yields' for this specific amine [1], highlighting the importance of optimized conditions for this substrate.
| Evidence Dimension | Synthetic Yield in Imidazoline Formation |
|---|---|
| Target Compound Data | 78% isolated yield |
| Comparator Or Baseline | Original Fujioka procedure for N-Bn-EDA (yield described only qualitatively as 'comparatively low') |
| Quantified Difference | Significant improvement; from 'comparatively low' to 78% |
| Conditions | Reaction with thiophene-2-carbaldehyde, NBS in DCM, 0°C to rt, modified procedure [1] |
Why This Matters
This quantifiable yield provides a benchmark for process chemists evaluating N-Bn-EDA as a building block for imidazoline-based ligands and pharmaceuticals.
- [1] Zubkov, F. I., et al. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2020(2), M1137. View Source
